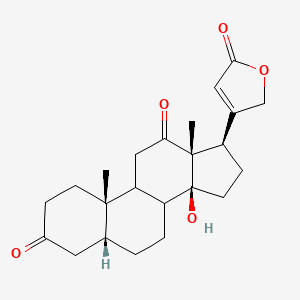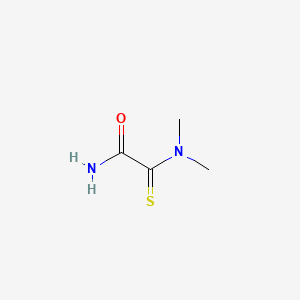
9-Chloro-10-methylacridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-chloro-10-methylacridin-10-ium is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a derivative of acridine, a heterocyclic organic compound that has been widely studied for its photophysical and photochemical properties.
Métodos De Preparación
The synthesis of 9-chloro-10-methylacridin-10-ium typically involves the chlorination of 10-methylacridine. One common method includes the reaction of 10-methylacridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to ensure the selective chlorination at the 9-position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
9-chloro-10-methylacridin-10-ium undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding acridone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced acridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base like triethylamine (Et3N) can yield 10-methylacridin-10-ium derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9-chloro-10-methylacridin-10-ium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are important in the development of dyes, pigments, and photochemical materials.
Biology: Acridine derivatives, including 9-chloro-10-methylacridin-10-ium, are studied for their potential as DNA intercalating agents, which can be used in the development of anticancer drugs and fluorescent probes for DNA imaging.
Medicine: The compound and its derivatives are investigated for their antimicrobial and antitumor activities. They have shown potential in inhibiting the growth of certain bacteria and cancer cells.
Industry: In the industrial sector, 9-chloro-10-methylacridin-10-ium is used in the production of dyes and pigments due to its strong chromophoric properties.
Mecanismo De Acción
The mechanism of action of 9-chloro-10-methylacridin-10-ium primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound targets the DNA double helix, inserting itself between the base pairs, which can lead to the inhibition of DNA polymerase and other enzymes involved in DNA metabolism. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities.
Comparación Con Compuestos Similares
9-chloro-10-methylacridin-10-ium can be compared with other acridine derivatives such as:
10-methylacridinium perchlorate: Known for its use as a photocatalyst in organic synthesis.
9-phenyl-10-methylacridinium perchlorate: Another derivative used in photoredox catalysis.
9-ethyl-10-methylacridinium perchlorate: Similar in structure but with different substituents, affecting its reactivity and applications.
The uniqueness of 9-chloro-10-methylacridin-10-ium lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
46492-10-8 |
|---|---|
Fórmula molecular |
C14H11ClN+ |
Peso molecular |
228.69 g/mol |
Nombre IUPAC |
9-chloro-10-methylacridin-10-ium |
InChI |
InChI=1S/C14H11ClN/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16/h2-9H,1H3/q+1 |
Clave InChI |
SCDPBLWNXODKAJ-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


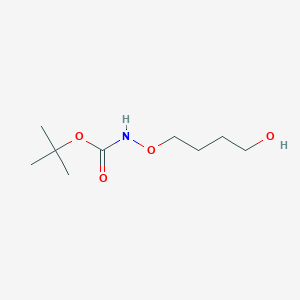
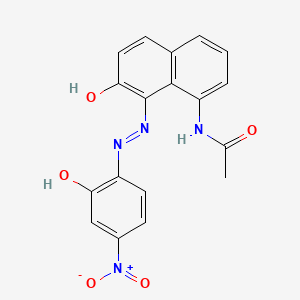
![3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B15342908.png)
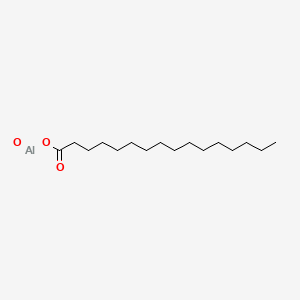

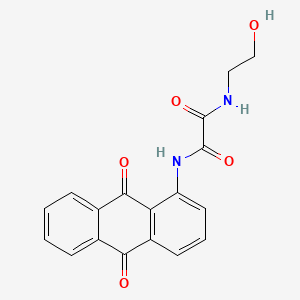
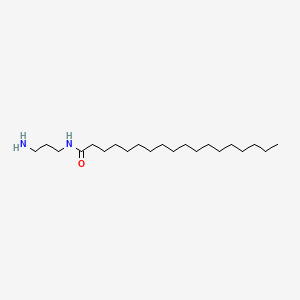
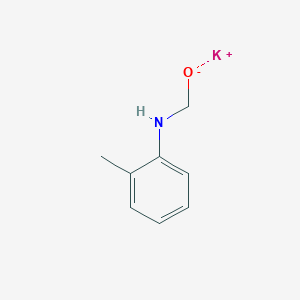
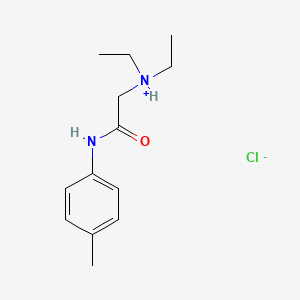

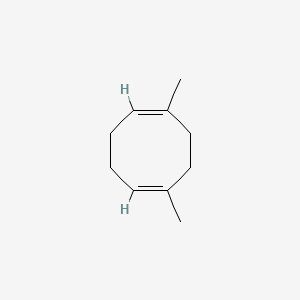
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
